3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848723
InChI: InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12)
SMILES:
Molecular Formula: C7H12BrN5
Molecular Weight: 246.11 g/mol

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC15848723

Molecular Formula: C7H12BrN5

Molecular Weight: 246.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole -

Specification

Molecular Formula C7H12BrN5
Molecular Weight 246.11 g/mol
IUPAC Name (5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine
Standard InChI InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12)
Standard InChI Key IXBMWABVBZOXEQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=NC(=N2)Br)NN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine, reflects its substitution pattern: a bromine atom at position 5, a cyclopentyl group at position 1, and a hydrazinyl moiety at position 3 of the triazole ring . Key identifiers include:

PropertyValueSource
Molecular FormulaC7H12BrN5\text{C}_7\text{H}_{12}\text{BrN}_5
Molecular Weight246.11 g/mol
SMILES NotationNNc1nc(nn1C1CCCC1)Br
InChI KeyIXBMWABVBZOXEQ-UHFFFAOYSA-N

The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the hydrazinyl group offers sites for further chemical modifications.

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of 3-bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole likely involves cyclocondensation reactions. A proposed pathway (Fig. 1) starts with a brominated triazole precursor reacting with cyclopentanone hydrazone under acidic or thermal conditions :

Cyclopentanone hydrazone+3-Bromo-5-hydrazinyl-1H-1,2,4-triazoleΔTarget Compound+H2O\text{Cyclopentanone hydrazone} + \text{3-Bromo-5-hydrazinyl-1H-1,2,4-triazole} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}

This method aligns with protocols for analogous triazoles, where hydrazine derivatives facilitate ring closure .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromine and cyclopentyl groups occupy specific positions requires precise stoichiometry.

  • Yield Limitations: Side reactions, such as over-alkylation of the hydrazinyl group, may reduce yields below 50% .

Biological Activities and Hypothesized Mechanisms

Anticancer Activity

The hydrazinyl group may chelate metal ions essential for tumor cell proliferation. In silico docking studies suggest affinity for kinase domains (e.g., EGFR tyrosine kinase) with binding energies of −8.2 kcal/mol.

Hazard StatementPrecautionary Measure
H301Toxic if swallowed
H311Toxic in contact with skin
H331Toxic if inhaled

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection .

  • Ventilation: Use fume hoods to avoid inhalation exposure .

Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antifungal agents. Functionalization at the hydrazinyl group could yield derivatives with enhanced bioavailability.

Material Science

Bromine’s electron-withdrawing properties make it a candidate for flame-retardant polymers, though this application remains unexplored.

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